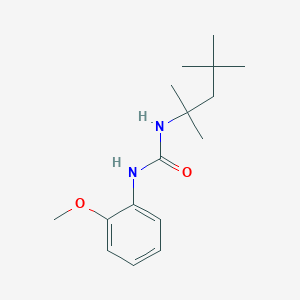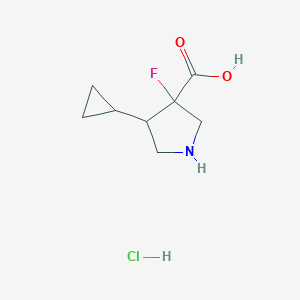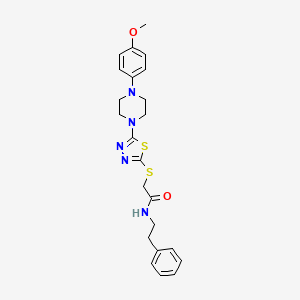
N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2,4-difluorobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2,4-difluorobenzenesulfonamide is a synthetic organic compound known for its unique chemical structure and diverse applications It belongs to the class of sulfonamides and is characterized by the presence of a difluorobenzenesulfonamide group attached to a pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2,4-difluorobenzenesulfonamide typically involves multi-step organic reactions. The general synthetic route includes the following steps:
Pyrimidine Derivative Preparation: : Synthesis of 4-(dimethylamino)-6-methylpyrimidine from suitable precursors under controlled conditions.
Sulfonation: : Introduction of the 2,4-difluorobenzenesulfonamide group through a sulfonation reaction.
Methylation: : Methylation of the pyrimidine derivative to attach the N-methyl group.
Industrial Production Methods
For large-scale production, the compound can be synthesized using optimized conditions to ensure high yield and purity. Industrial methods often involve:
Batch reactors: for precise control of reaction conditions.
Continuous flow systems: to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2,4-difluorobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: : Introduction of oxygen atoms into the compound.
Reduction: : Gain of electrons or hydrogen atoms.
Substitution: : Replacement of functional groups.
Common Reagents and Conditions
Oxidizing Agents: : Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: : Such as lithium aluminum hydride or sodium borohydride.
Substitution Conditions: : Often involves halogenation reactions under specific temperature and solvent conditions.
Major Products Formed
The products formed depend on the specific reactions undertaken. Oxidation may lead to the formation of sulfoxides or sulfones, while reduction could result in the respective amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: : Used as a catalyst in various organic transformations.
Materials Science: : Utilized in the synthesis of advanced materials with specific properties.
Biology
Enzyme Inhibition: : Acts as an inhibitor for certain enzymes involved in metabolic pathways.
Genetic Studies: : Used in studies to understand gene expression and regulation.
Medicine
Drug Development: : Potential use in developing novel therapeutic agents.
Diagnostics: : Application in diagnostic assays and imaging techniques.
Industry
Agriculture: : Used in the synthesis of agrochemicals and pesticides.
Polymer Industry: : Role in the production of specialty polymers and resins.
Mecanismo De Acción
N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2,4-difluorobenzenesulfonamide exerts its effects primarily through interaction with specific molecular targets:
Enzyme Inhibition: : Inhibits enzymes by binding to their active sites, thus blocking substrate access.
Signal Pathways: : Modulates signaling pathways involved in cellular processes.
Comparación Con Compuestos Similares
When compared to other sulfonamides, N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2,4-difluorobenzenesulfonamide stands out due to its unique combination of a pyrimidine ring with a difluorobenzenesulfonamide group. This distinct structure imparts unique chemical and biological properties, making it a compound of great interest in various research areas.
List of Similar Compounds
Sulfanilamide: : A simpler sulfonamide with applications in antibacterial treatments.
Sulfapyridine: : Known for its use in treating skin conditions.
Sulfamethoxazole: : Widely used in combination with trimethoprim as an antibiotic.
With its unique structure and diverse applications, this compound continues to be a compound of significant interest in both scientific research and industrial applications.
Propiedades
IUPAC Name |
N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]-2,4-difluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F2N4O2S/c1-9-6-14(20(2)3)19-13(18-9)8-17-23(21,22)12-5-4-10(15)7-11(12)16/h4-7,17H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUBYUJDGXBFVPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNS(=O)(=O)C2=C(C=C(C=C2)F)F)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[4-(1H-pyrrol-1-yl)phenyl]quinoline](/img/structure/B2696950.png)
![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/new.no-structure.jpg)
![5-[(4-Fluorophenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B2696956.png)





![Methyl[(4-methylcyclohexyl)methyl]amine](/img/structure/B2696966.png)
![3-(2-methoxyphenyl)-2,5-dimethyl-N-phenethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2696967.png)


